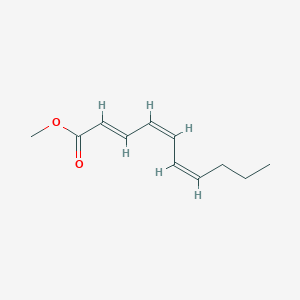

methyl (2E,4Z,6Z)-2,4,6-decatrienoate

Description

Significance of Polyunsaturated Fatty Acid Derivatives in Biological Systems

Polyunsaturated fatty acids (PUFAs) and their derivatives are fundamental to a vast array of biological processes. researchgate.net Within cells, they are key components of membranes and serve as precursors to a wide variety of signaling molecules. researchgate.net These derivatives, which include eicosanoids and other oxylipins, are involved in regulating inflammation, immune responses, and reproductive functions. researchgate.net The specific arrangement of double bonds within these fatty acid chains is critical to their biological function. researchgate.net

The Context of Methyl (2E,4Z,6Z)-2,4,6-decatrienoate within Natural Product Chemistry

This compound is a naturally occurring polyunsaturated fatty acid methyl ester. It is one of several geometric isomers of methyl 2,4,6-decatrienoate, which have been identified as pheromones in various species of stink bugs (family Pentatomidae). pherobase.comnih.gov The specific stereochemistry of the double bonds at the 2, 4, and 6 positions is crucial for its biological activity as a semiochemical. pherobase.com While the (2E,4E,6Z) isomer is a well-known aggregation pheromone for the brown-winged green bug, Plautia stali, and a synergist for the brown marmorated stink bug, Halyomorpha halys, the (2E,4Z,6Z) isomer also demonstrates biological activity. pherobase.commedchemexpress.com

Overview of Academic Research Trajectories for this compound

Research on this compound has primarily focused on its role as an insect pheromone. pherobase.com Scientific investigations have explored the synthesis of its various isomers, including the (2E,4Z,6Z) configuration, to understand their distinct biological activities. researchgate.net Field-trapping experiments have been conducted to determine the attractiveness of different isomers to various stink bug species. pherobase.com These studies are often part of broader research efforts to develop effective and environmentally benign pest management strategies based on semiochemicals. medchemexpress.com

Chemical Properties

The chemical properties of this compound are defined by its molecular structure.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | methyl (2E,4Z,6Z)-deca-2,4,6-trienoate |

| Appearance | Colorless Oily Liquid |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) |

| Boiling Point | 257.5±9.0 °C at 760 mmHg |

| Density | 0.926±0.06 g/cm³ |

| Table 1: Physicochemical Properties of this compound. Data sourced from . |

Synthesis

The synthesis of specific geometric isomers of methyl 2,4,6-decatrienoate, including the (2E,4Z,6Z) isomer, can be a complex process. Researchers have developed various synthetic routes to obtain these compounds with high stereoselectivity. One notable approach involves the use of Wittig-type olefinations. researchgate.net A comprehensive study reported the synthesis of all eight geometric isomers of methyl 2,4,6-decatrienoate, which would include the (2E,4Z,6Z) isomer, from readily available starting materials. researchgate.net

Biological Activity and Research Findings

Research has shown that traps baited with methyl (2E,4Z,6Z)-decatrienoate are attractive to certain species of stink bugs. pherobase.com Specifically, this isomer is known to be a pheromone of Thyanta spp. pherobase.com In field studies, traps containing the (2E,4Z,6Z) isomer have successfully captured these stink bugs. pherobase.com This indicates that the specific geometry of the double bonds in this isomer is recognized by the olfactory systems of these insects, triggering a behavioral response.

Structure

3D Structure

Properties

CAS No. |

200125-18-4 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

methyl (2E,4Z,6Z)-deca-2,4,6-trienoate |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3/b6-5-,8-7-,10-9+ |

InChI Key |

DLNQRJFVXCCDKL-YXABPGESSA-N |

Isomeric SMILES |

CCC/C=C\C=C/C=C/C(=O)OC |

Canonical SMILES |

CCCC=CC=CC=CC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Discovery and Isolation from Biological Sources

The identification of methyl (2E,4Z,6Z)-2,4,6-decatrienoate is primarily linked to its function as a chemical messenger in insects. Its presence has been confirmed in the glandular secretions of specific species, highlighting its importance in their life cycles.

This compound has been identified as a crucial component of the sex pheromone blends produced by male stink bugs of the genus Thyanta. It serves as a powerful attractant for females, facilitating mating. The male-produced sex pheromone of the red-shouldered stink bug, Thyanta pallidovirens, is a blend that includes methyl (2E,4Z,6Z)-decatrienoate along with several sesquiterpenes. nih.gov Similarly, this compound is the identified male-produced sex pheromone for the Neotropical stink bug, Thyanta perditor. scielo.br Field trials have demonstrated that traps baited with synthetic methyl (2E,4Z,6Z)-decatrienoate are effective at capturing female T. perditor. scielo.br

Interactive Table: Documented Roles of this compound in Insects

| Insect Species | Common Name | Pheromone Type | Function |

| Thyanta perditor | Neotropical Stink Bug | Sex Pheromone | Attraction of females. scielo.br |

| Thyanta pallidovirens | Red-Shouldered Stink Bug | Sex Pheromone Component | Part of a blend that attracts females. nih.gov |

Currently, there is no scientific literature reporting the discovery or isolation of this compound from plant volatile emissions or as a product of plant enzymatic processes. Research has noted that a related isomer, methyl (2E,4E,6Z)-decatrienoate, has never been detected in plants, and another related compound was only found in pear extracts after enzymatic treatment. researchgate.net

The biological activity of methyl 2,4,6-decatrienoate is highly dependent on its specific geometric isomerism. Different isomers serve as pheromones for different species of stink bugs, showcasing the stereochemical diversity and specificity of chemical communication in these insects. researchgate.netresearchgate.net

The (2E,4Z,6Z) isomer is the sex pheromone for Thyanta species. nih.govscielo.br In contrast, the (2E,4E,6Z) isomer functions as the aggregation pheromone for the brown-winged green bug, Plautia stali. medchemexpress.comchemicalbook.com This isomer is also a well-documented cross-attractant and synergist for the invasive brown marmorated stink bug, Halyomorpha halys. researchgate.netresearchgate.netnih.gov The (E,Z,Z)-isomer, which is the same as the (2E,4Z,6Z) configuration, is noted as the pheromone for Thyanta spp. nih.gov The synthesis of all eight possible geometric isomers has been achieved, which has been crucial for field-testing and identifying the specific roles of each. researchgate.net This diversity indicates that different species have evolved distinct biosynthetic pathways to produce these specific stereoisomers.

Interactive Table: Known Geometric Isomers of Methyl 2,4,6-decatrienoate and Their Biological Functions

| Isomer Configuration | Insect Species | Pheromone Type | Documented Function |

| (2E,4Z,6Z) | Thyanta perditor, Thyanta pallidovirens | Sex Pheromone | Attracts conspecific females. nih.govscielo.br |

| (2E,4E,6Z) | Plautia stali | Aggregation Pheromone | Attracts both males and females for aggregation. medchemexpress.comchemicalbook.com |

| (2E,4E,6Z) | Halyomorpha halys | Kairomone / Synergist | Acts as a cross-attractant and enhances the effect of the aggregation pheromone. researchgate.netnih.gov |

| (E,Z,Z) | Thyanta spp. | Sex Pheromone | Attracts conspecific females. nih.gov |

Proposed Biosynthetic Routes and Enzymatic Mechanisms

The precise biosynthetic pathways and enzymatic machinery responsible for producing this compound in stink bugs have not yet been fully elucidated. However, based on general principles of insect pheromone biosynthesis, a hypothetical route can be proposed.

It is widely accepted that the volatile secretions of heteropteran insects, including pheromones, are likely derived from fatty acid metabolism. researchgate.net The biosynthesis of most Type-I insect pheromones, which are fatty acid derivatives, begins with common saturated fatty acids like palmitic acid (C16) or stearic acid (C18), synthesized de novo from acetyl-CoA. nih.govnih.gov

For this compound, the carbon backbone is a ten-carbon chain. This suggests that a precursor like decanoic acid could be the starting point. Alternatively, longer-chain fatty acids could undergo chain-shortening reactions to yield the C10 precursor. This precursor fatty acid would then undergo a series of specific enzymatic modifications to introduce the three conjugated double bonds.

The creation of the specific (2E,4Z,6Z) geometry requires a suite of highly specific enzymes. The key steps are believed to involve:

Desaturation: A series of fatty acyl-CoA desaturase enzymes are required to introduce the double bonds at the Δ2, Δ4, and Δ6 positions. The stereochemistry of each double bond (E or Z) is strictly controlled by the specific desaturase enzyme involved. In moths, specialized desaturases are known to be key enzymes in producing the great diversity of sex pheromones. lu.selu.se It is plausible that stink bugs utilize a similar set of specific desaturases to create the conjugated triene system.

Methylation: Following the desaturation steps, the resulting (2E,4Z,6Z)-2,4,6-decatrienoic acid must be esterified to form the final methyl ester product. This reaction would likely be catalyzed by a specific methyltransferase enzyme, using a methyl donor such as S-adenosyl-L-methionine (SAM).

The coordinated action of these enzymes ensures the stereoselective synthesis of this compound, resulting in a chemical signal that is highly specific to the producing species. Further transcriptomic and proteomic studies of the pheromone glands of Thyanta species are needed to identify the specific genes and enzymes involved in this pathway. nih.gov

Synthetic Methodologies and Stereocontrol

Total Synthesis Approaches for Methyl (2E,4Z,6Z)-2,4,6-Decatrienoate

Total synthesis of this molecule often involves the construction of the carbon skeleton and the simultaneous or sequential introduction of the double bonds with the correct geometry.

Wittig-type reactions are a cornerstone in the synthesis of all eight geometric isomers of methyl 2,4,6-decatrienoate, demonstrating their versatility in creating specific double bond configurations. researchgate.net These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene.

A prominent variant, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than Wittig reagents and often favor the formation of (E)-alkenes. wikipedia.org The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the reactants and the reaction conditions. For instance, increasing the steric bulk of the aldehyde and using higher reaction temperatures can lead to greater (E)-stereoselectivity. wikipedia.org The choice of metal salt can also play a role, with lithium salts sometimes favoring (E)-alkene formation more than sodium or potassium salts. wikipedia.org

In a practical application, the HWE reaction has been used to prepare methyl (E)-cinnamate esters under aqueous conditions using potassium carbonate as a base, highlighting a more environmentally friendly approach. chemeducator.org The synthesis of various methyl 2,4,6-decatrienoate isomers often exploits the straightforward separation of 2E and 2Z unsaturated esters. researchgate.net

Table 1: Factors Influencing Stereoselectivity in Horner-Wadsworth-Emmons Reactions

| Factor | Influence on Stereoselectivity |

| Phosphonate Reagent | Stabilized phosphonates generally yield (E)-alkenes. |

| Aldehyde Structure | Increased steric bulk of the aldehyde favors (E)-alkene formation. wikipedia.org |

| Reaction Temperature | Higher temperatures can increase (E)-selectivity. wikipedia.org |

| Base/Cation | The choice of base and counter-ion (e.g., Li+, Na+, K+) can influence the E/Z ratio. wikipedia.org |

While less commonly reported for the direct synthesis of this compound compared to Wittig-type reactions, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds in conjugated systems. acs.orgnih.gov These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, offer mild and stereospecific methods for constructing polyene frameworks. acs.org

For instance, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is well-suited for creating conjugated dienes and polyenes due to its use of non-toxic boronic acid reagents and its compatibility with a wide range of functional groups. acs.org The synthesis of polyene natural products has been achieved with high efficiency and modularity using iterative Suzuki-Miyaura cross-coupling of bifunctional building blocks. nih.gov

The Sonogashira coupling, which joins terminal alkynes with vinyl or aryl halides, is another valuable method for constructing the backbones of conjugated enynes, which can be precursors to trienes. nih.gov A practical and improved procedure for the synthesis of a related compound, 7-bromo-(Z, E)-4,6-heptadienal, was developed using a Pd(II)-catalyzed coupling reaction, showcasing the potential of this methodology in pheromone synthesis. researchgate.net

The synthesis of this compound can also be accomplished through multi-step sequences that often involve a combination of different reaction types. Cascade reactions, where a single event triggers a series of transformations, offer an elegant and efficient approach to building molecular complexity. rsc.org

One documented multi-step synthesis of a related pheromone, methyl (2E,4Z,7Z)-2,4,7-decatrienoate, utilized a tandem Dess-Martin oxidation followed by a Wittig reaction. researchgate.net This one-pot procedure involves the oxidation of an alcohol to an aldehyde, which is then immediately trapped by the Wittig reagent to form the desired dienoate. researchgate.net Such tandem oxidation-Wittig processes are advantageous as they avoid the isolation of often sensitive aldehyde intermediates.

Another key strategy involves the partial hydrogenation of an alkyne precursor. For example, a synthetic route to a methyl decatrienoate isomer involves a Wittig reaction to form a diene-yne intermediate, followed by a stereoselective reduction of the triple bond to a cis (Z) double bond using a Lindlar catalyst. google.com This catalyst, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is crucial for stopping the hydrogenation at the alkene stage and ensuring syn-addition of hydrogen to form the Z-isomer. google.com The main component of the product from this reaction was identified as methyl (2E,4E,6Z)-2,4,6-decatrienoate with a component ratio of 61%, which was then purified. google.com

Stereoselective Synthesis of Geometric Isomers

The biological activity of pheromones like this compound is highly dependent on the specific geometry of their double bonds. Therefore, controlling the E/Z isomerism during synthesis is of paramount importance.

The formation of the desired (2E,4Z,6Z) stereochemistry requires precise control at each step of the synthesis. As mentioned, the Horner-Wadsworth-Emmons reaction is a reliable method for establishing the (E)-configuration at the C2-C3 double bond. wikipedia.org

The creation of the (Z)-configured double bonds at the C4-C5 and C6-C7 positions often relies on the stereoselective reduction of a corresponding alkyne. The Lindlar catalyst is a classic reagent for the syn-hydrogenation of alkynes to yield Z-alkenes. google.com

The Wittig reaction itself can also be tuned to favor either E or Z isomers. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. The Stork-Zhao-Wittig olefination is a specific modification that allows for the synthesis of Z-iodoalkenes, which can be further functionalized. orgsyn.org

The synthesis of all eight geometric isomers of methyl 2,4,6-decatrienoate has been reported, underscoring the power of modern synthetic methods. researchgate.net The synthesis of the (2E,4Z,6Z) isomer, along with other (4Z)-isomers, has been achieved by combining Horner-Wadsworth-Emmons olefinations with controlled stereoselective reductions of carbon-carbon triple bonds to introduce the necessary Z-double bonds.

Methodological Advancements in Synthetic Yield and Purity

Research into the synthesis of the various geometric isomers of methyl 2,4,6-decatrienoate has led to the development of effective strategies for obtaining specific stereoisomers in high purity. A key reference in this area is the work by Khrimian (2005), which details the synthesis of all eight geometric isomers of this compound. oup.compherobase.comresearchgate.netpherobase.comzobodat.at This work highlights the use of combined synthetic techniques to achieve the desired stereochemistry.

The synthesis of the (2E,4Z,6Z) isomer, a thermally and chemically unstable compound, involves a strategic combination of Horner-Wadsworth-Emmons olefination and the stereoselective reduction of carbon-carbon triple bonds to generate the required (Z)-double bonds. researchgate.net The Horner-Wadsworth-Emmons reaction is particularly useful for establishing the (E)-configuration at the C2-C3 double bond due to its high E-selectivity with stabilized ylides.

A common strategy for introducing (Z)-double bonds is the partial hydrogenation of a corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). For instance, in the synthesis of the related isomer, methyl (2E,4E,6Z)-2,4,6-decatrienoate, the (Z)-double bond at the C6 position was successfully introduced via partial hydrogenation of a (2E,4E)-dien-6-ynoate precursor. google.com This method, when followed by purification techniques like silica (B1680970) gel chromatography impregnated with silver nitrate (B79036) (AgNO₃), has been shown to yield purities as high as 92%. google.com

Another relevant synthetic approach is the in situ manganese dioxide oxidation–Wittig condensation. This method was employed in the synthesis of the methyl (E,Z,Z)-2,4,6-decatrienoate isomer, starting from 2,4-octadiyn-1-ol, and resulted in a 32% yield. researchgate.net Such one-pot procedures can enhance efficiency by reducing the number of intermediate isolation steps.

The following tables summarize key aspects of synthetic strategies for obtaining specific isomers of methyl 2,4,6-decatrienoate, which are instructive for the synthesis of the (2E,4Z,6Z) isomer.

Table 1: Synthetic Methods for Isomers of Methyl 2,4,6-Decatrienoate

| Isomer | Key Synthetic Steps | Starting Material (example) | Reference |

| (2E,4E,6Z) | 1. Wittig-type reactions to form (2E,4E)-dien-6-ynoate precursor. 2. Partial hydrogenation with Lindlar catalyst. | 2-Hexynal | google.com |

| (E,Z,Z) | In situ manganese dioxide oxidation–Wittig condensation. | 2,4-Octadiyn-1-ol | researchgate.net |

| (2E,4Z,6Z) | Combination of Horner-Wadsworth-Emmons olefination and stereoselective reduction of C-C triple bonds. | Not specified | researchgate.net |

Table 2: Reported Purity and Yield for a Related Isomer Synthesis

| Isomer | Purification Method | Purity | Overall Yield | Reference |

| (2E,4E,6Z) | AgNO₃-silica gel column chromatography | 92% | Not explicitly stated for the entire sequence, but component ratio of 61% before final purification. | google.com |

| (E,Z,Z) | Not specified | Not specified | 32% | researchgate.net |

These findings underscore the importance of multi-step, stereocontrolled reaction sequences to achieve the desired isomeric purity. The choice of catalyst for hydrogenation and the type of olefination reaction are critical determinants of the final stereochemical outcome. Purification of the final product is also a crucial step, often requiring specialized chromatographic techniques to separate the desired isomer from other geometric isomers that may form as byproducts.

Advanced Analytical and Spectroscopic Elucidation Techniques

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental for the isolation and purification of methyl (2E,4Z,6Z)-2,4,6-decatrienoate from complex mixtures, including synthetic reaction products and natural extracts.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of geometric isomers of polyunsaturated esters. The separation of the various isomers of methyl 2,4,6-decatrienoate is challenging due to their similar physical properties. However, the distinct spatial arrangements of the double bonds in the (2E,4Z,6Z) isomer compared to its other geometric counterparts allow for differential interactions with the stationary phase of an HPLC column, enabling their resolution.

Table 1: Illustrative HPLC Parameters for Isomer Resolution of Polyunsaturated Esters

| Parameter | Description |

| Column | Silica (B1680970) Gel (for normal-phase); C18 or C30 (for reversed-phase); Chiral Stationary Phase (e.g., based on (R)-N-(3,5-dinitrobenzoyl)phenylglycine) for chiral separations. |

| Mobile Phase | A gradient of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) for normal-phase. A gradient of acetonitrile (B52724) and water for reversed-phase. |

| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min. |

| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the conjugated system (e.g., around 260-320 nm). |

| Temperature | Column temperature can be controlled to enhance separation efficiency. nih.gov |

This table represents typical parameters and may require optimization for the specific separation of this compound isomers.

Gas Chromatography (GC) is an essential technique for the analysis of volatile compounds like this compound. This compound is known to be a component of the aroma of some fruits, such as pears, and its volatility makes it amenable to GC analysis. researchgate.net When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the compound.

The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. Different isomers of methyl decatrienoate will exhibit slightly different retention times, allowing for their separation. The choice of the GC column is critical, with polar columns often providing better separation for isomers with different polarities. The analysis of fruit volatiles, for example, often utilizes headspace solid-phase microextraction (HS-SPME) to extract and concentrate the volatile compounds before injection into the GC system. researchgate.net

Table 2: Typical GC Parameters for the Analysis of Volatile Esters

| Parameter | Description |

| Column | A polar capillary column (e.g., DB-WAX, HP-INNOWax) is often used for the separation of fatty acid methyl esters. |

| Injector Temperature | Typically set around 250 °C to ensure rapid volatilization of the sample. |

| Oven Temperature Program | A temperature gradient is employed, starting at a lower temperature (e.g., 40-60 °C) and ramping up to a higher temperature (e.g., 220-250 °C) to elute compounds with a wide range of boiling points. |

| Carrier Gas | Helium or hydrogen at a constant flow rate. |

| Detector | Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. |

This table represents typical parameters and may require optimization for the specific analysis of this compound.

Advanced Spectroscopic Characterization for Structural and Stereochemical Assignment

Once isolated, spectroscopic techniques are employed to confirm the precise structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum will show characteristic signals for the methyl ester protons, the olefinic protons of the conjugated triene system, and the protons of the propyl chain. The coupling constants (J-values) between the olefinic protons are particularly important for determining the stereochemistry (E or Z) of the double bonds. For a trans (E) double bond, the coupling constant is typically in the range of 12-18 Hz, while for a cis (Z) double bond, it is in the range of 6-12 Hz.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are crucial for assigning the proton signals. libretexts.orgcolumbia.edu A COSY spectrum reveals which protons are coupled to each other, allowing for the tracing of the connectivity of the carbon skeleton. libretexts.orgcolumbia.edu For a conjugated system, COSY can help to connect the protons along the polyene chain. researchgate.netnih.govauremn.org

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations |

| 1 (C=O) | - | ~167 | - |

| 2 (CH) | ~5.8 (d) | ~118 | H-3 |

| 3 (CH) | ~7.3 (dd) | ~145 | H-2, H-4 |

| 4 (CH) | ~6.5 (t) | ~125 | H-3, H-5 |

| 5 (CH) | ~6.0 (dd) | ~130 | H-4, H-6 |

| 6 (CH) | ~5.7 (dt) | ~128 | H-5, H-7 |

| 7 (CH₂) | ~2.2 (q) | ~28 | H-6, H-8 |

| 8 (CH₂) | ~1.5 (sextet) | ~22 | H-7, H-9 |

| 9 (CH₃) | ~0.9 (t) | ~14 | H-8 |

| OCH₃ | ~3.7 (s) | ~51 | - |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. For this compound (C₁₁H₁₆O₂), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner. The fragmentation pattern of esters often involves cleavage at the bonds adjacent to the carbonyl group. miamioh.edulibretexts.org Common fragment ions for methyl esters include the loss of the methoxy (B1213986) group (-OCH₃) and the methoxycarbonyl group (-COOCH₃). miamioh.edulibretexts.org The fragmentation of the polyene chain can also provide structural information. The analysis of fragmentation patterns is a key aspect in differentiating between isomers. youtube.com

Table 4: Expected Key Fragment Ions in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

| Various | Fragments arising from cleavage of the polyene chain. |

This table presents plausible fragmentation patterns for esters and may not be exhaustive for this specific isomer.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures containing this compound.

The most common and powerful hyphenated technique for this type of analysis is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov As mentioned earlier, GC separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component. This is particularly useful in the analysis of natural product extracts, such as fruit aromas, where hundreds of volatile compounds can be present. mdpi.com

A more advanced technique is comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS). researchgate.netnih.govsepsolve.com This method provides significantly enhanced separation power compared to conventional GC-MS, allowing for the resolution of highly complex mixtures of volatile compounds. nih.govsepsolve.com This increased resolution is invaluable for separating and identifying closely related isomers in complex matrices. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is another important hyphenated technique, especially when dealing with less volatile or thermally labile compounds. nih.govresearchgate.net As discussed in the HPLC section, coupling LC with MS allows for the direct identification of separated isomers.

Biological and Ecological Functions

Structure-Activity Relationships of Geometric Isomers

The geometry of the double bonds in the methyl 2,4,6-decatrienoate molecule is critical to its biological function. Different isomers—molecules with the same chemical formula but different spatial arrangements—can elicit vastly different behavioral responses in insects, or they can work together to enhance or inhibit a response.

The various geometric isomers of methyl 2,4,6-decatrienoate have distinct and specific roles in the chemical ecology of stink bugs. The biological activity is highly dependent on the E/Z (trans/cis) configuration at the 2, 4, and 6 positions of the carbon chain.

For instance, the (2E,4E,6Z) isomer is the identified aggregation pheromone for the brown-winged green bug, Plautia stali. medchemexpress.comjst.go.jp In contrast, the (2E,4Z,6Z) isomer functions as the primary sex pheromone component for the red-shouldered stink bug, Thyanta pallidovirens, and other Thyanta species. researchgate.netresearchgate.netscielo.br

Field experiments have demonstrated this differential activity. Traps baited with the (2E,4Z,6Z) isomer were significantly more attractive to Thyanta perditor than those baited with the (2E,4E,6Z) isomer. scielo.br Conversely, the (2E,4E,6Z) isomer is a powerful attractant for Halyomorpha halys, which shows little to no attraction to other isomers unless they isomerize to the (2E,4E,6Z) form. researchgate.netusda.gov

Studies have also shown that certain tachinid parasitoids exhibit preferences for specific isomers. The parasitoid Euclytia flava was attracted to lures containing methyl (2E,4Z,6Z)-decatrienoate but not to the (2E,4E,6Z) isomer, aligning its host-seeking behavior with the pheromone of its Thyanta hosts. nih.govzobodat.at

| Isomer Configuration | Insect Species | Biological Function | Reference |

|---|---|---|---|

| (2E,4E,6Z) | Plautia stali (Brown-winged green bug) | Aggregation Pheromone | medchemexpress.comjst.go.jp |

| (2E,4E,6Z) | Halyomorpha halys (Brown marmorated stink bug) | Kairomone (Attractant) | researchgate.netusda.gov |

| (2E,4Z,6Z) | Thyanta pallidovirens (Red-shouldered stink bug) | Sex Pheromone | researchgate.netscielo.br |

| (2E,4Z,6Z) | Thyanta perditor | Sex Pheromone | scielo.br |

| (2E,4Z,6Z) | Euclytia flava (Tachinid parasitoid) | Kairomone (Host-finding) | nih.govzobodat.at |

The behavioral response of an insect to a chemical cue is often not the result of a single compound but rather a blend. The presence of multiple isomers or other compounds can lead to synergistic effects, where the response to the mixture is greater than the sum of the responses to individual components, or antagonistic effects, where one compound inhibits the response to another.

For the brown marmorated stink bug, Halyomorpha halys, methyl (2E,4E,6Z)-decatrienoate acts as a powerful synergist when combined with the bug's own male-produced aggregation pheromone (a mixture of (3S,6S,7R,10S)- and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol). oup.comresearchgate.netnih.govoup.com Traps containing both the aggregation pheromone and methyl (2E,4E,6Z)-decatrienoate captured significantly more adult and nymphal H. halys than traps with either component alone. oup.comresearchgate.netnih.gov This synergistic effect was quantified as catching 1.9 to 3.2 times more adults than would be expected from a simple additive effect. oup.comresearchgate.net

Ecological Implications for Insect Behavior and Population Dynamics

The chemical compound methyl (2E,4Z,6Z)-2,4,6-decatrienoate, along with its various isomers, plays a significant role in the chemical ecology of several insect species, particularly within the Pentatomidae family (stink bugs). Its functions as a pheromone and a kairomone have profound implications for insect behavior, influencing mate selection, aggregation, and interactions between different species, including those between predators or parasitoids and their prey.

Role in Host Location and Mate Finding

This compound is primarily recognized as a sex-specific pheromone produced by males of certain stink bug species to attract females for mating. Research has identified this thermally unstable compound as a key component of the sex attractant pheromone of the red-shouldered stink bug, Thyanta pallidovirens. zobodat.atnih.gov In North America, species within the genus Thyanta are the only pentatomids known to produce the (E,Z,Z)-isomer of methyl 2,4,6-decatrienoate as a part of their pheromone blend. researchgate.netnih.gov The production of this compound by males serves as a crucial signal for females to locate a suitable mate, directly influencing reproductive success and population dynamics within the species.

Beyond its function in mate attraction, the compound also serves as a kairomone for host location by natural enemies. Parasitoid flies, which lay their eggs on or in other insects, exploit the chemical signals of their hosts to find them. Field studies in Maryland have demonstrated that the tachinid fly, Euclytia flava, uses methyl (E,Z,Z)-2,4,6-decatrienoate as a host-finding kairomone. zobodat.atnih.gov This indicates that while the stink bug releases the pheromone to attract mates, it inadvertently broadcasts its location to specialized parasitoids, adding a layer of complexity to its survival and reproductive strategies.

Interspecies Chemical Cross-Attraction

A fascinating aspect of methyl 2,4,6-decatrienoate isomers is their role in interspecies communication, or cross-attraction. While a specific isomer often functions as a pheromone for one species, it can also attract other, often related, species. usda.gov This phenomenon has significant ecological implications, potentially leading to aggregation at shared resources or mistaken mate-seeking behavior.

The most well-documented case of interspecies cross-attraction involves the invasive brown marmorated stink bug, Halyomorpha halys. This species, native to Asia, is strongly attracted to methyl (2E,4E,6Z)-2,4,6-decatrienoate, which is the aggregation pheromone of the brown-winged green bug, Plautia stali, another Asian species. usda.govoup.comusda.gov This cross-attraction was confirmed in the United States, where H. halys has become a major agricultural pest. researchgate.netusda.gov

Furthermore, research has shown that H. halys is also attracted to other isomers, including methyl (2E,4Z,6Z)-decatrienoate, the pheromone associated with Thyanta species. usda.govusda.gov Field trapping experiments have successfully captured H. halys adults and nymphs using traps baited with the (2E,4Z,6Z) isomer. researchgate.net This suggests that the sensory systems of H. halys are tuned to respond to a range of related chemical structures.

Another notable example is the green stink bug, Acrosternum hilare. Studies have revealed that this native North American species is unexpectedly attracted to various isomers of methyl 2,4,6-decatrienoate, even though it does not appear to produce these compounds itself. nih.gov Specifically, A. hilare shows significant cross-attraction to the P. stali pheromone, methyl (E,E,Z)-2,4,6-decatrienoate. nih.govresearchgate.net This attraction to the pheromones of other species may facilitate congregation, possibly as a defensive strategy against shared natural enemies. nih.gov

The following table summarizes key research findings on the interspecies cross-attraction involving isomers of methyl 2,4,6-decatrienoate.

| Attracted Species | Attractant Compound (Isomer) | Producing Species (if known) |

| Halyomorpha halys (Brown Marmorated Stink Bug) | methyl (2E,4E,6Z)-2,4,6-decatrienoate | Plautia stali (Brown-Winged Green Bug) |

| Halyomorpha halys (Brown Marmorated Stink Bug) | This compound | Thyanta spp. (Red-Shouldered Stink Bug) |

| Acrosternum hilare (Green Stink Bug) | methyl (2E,4E,6Z)-2,4,6-decatrienoate | Plautia stali (Brown-Winged Green Bug) |

| Euclytia flava (Tachinid Fly) | methyl (E,Z,Z)-2,4,6-decatrienoate (Kairomone) | Thyanta spp. |

Mechanisms of Chemoreception and Olfactory Binding

Electrophysiological Responses in Insect Antennae (e.g., Electroantennography, EAG)

Electroantennography (EAG) is a technique used to measure the total electrical output of an insect's antenna in response to an olfactory stimulus. It provides a measure of the sensitivity of the antennal olfactory sensory neurons to a given compound.

While methyl (2E,4Z,6Z)-2,4,6-decatrienoate is known as the sex pheromone for the red-shouldered stink bug, Thyanta pallidovirens, and an attractant for the brown marmorated stink bug, Halyomorpha halys, specific quantitative EAG data for this isomer is not extensively detailed in publicly available literature. nih.govresearchgate.net However, studies have confirmed that the antennae of H. halys males do produce significant electrophysiological responses when stimulated with this compound. researchgate.net This indicates that there are olfactory receptors on the antennae of this species capable of detecting this specific isomer.

For context, detailed electrophysiological and behavioral studies have been conducted on the closely related isomer, methyl (2E,4E,6Z)-decatrienoate, which is the aggregation pheromone of the brown-winged green bug, Plautia stali, and a known synergist for H. halys attraction. nih.govresearchgate.net In studies with H. halys, this (2E,4E,6Z) isomer was shown to elicit strong EAG responses, and these findings were pivotal in confirming its role as a behaviorally active compound. nih.gov

Table 1: Electrophysiological and Behavioral Responses to Methyl Decatrienoate Isomers in Halyomorpha halys (Note: Data for the (2E,4E,6Z) isomer is provided for illustrative context of the techniques used, as detailed quantitative data for the (2E,4Z,6Z) isomer is not readily available.)

| Compound | Insect Species | Technique | Finding | Reference |

| This compound | Halyomorpha halys | EAG | Elicited electrophysiological responses from male antennae. | researchgate.net |

| methyl (2E,4E,6Z)-decatrienoate | Halyomorpha halys | EAG | Confirmed electrophysiological activity of the compound. | nih.gov |

Molecular Interactions with Chemosensory Proteins (CSPs)

For a volatile molecule like this compound to elicit an olfactory response, it must first traverse the aqueous sensillar lymph surrounding the dendrites of olfactory sensory neurons. This transport is facilitated by soluble proteins, including Chemosensory Proteins (CSPs). These proteins are thought to bind to odorants and transport them to the olfactory receptors.

There are currently no specific studies detailing the binding interactions between this compound and identified CSPs. However, research on the related (2E,4E,6Z) isomer in Halyomorpha halys provides a clear model for how these interactions likely occur.

Fluorescence competitive binding assays are used to determine the binding affinity of a ligand to a specific protein. In these assays, a fluorescent probe is displaced by a competing ligand, and the concentration at which the ligand displaces 50% of the probe (IC50) is used to calculate the dissociation constant (Ki).

A study on the chemosensory protein HhalCSP15 from H. halys tested its binding to a panel of 43 natural compounds. nih.gov Among these, methyl (2E,4E,6Z)-decatrienoate showed a strong and specific binding affinity. nih.gov Such studies have not yet been published for the (2E,4Z,6Z) isomer.

Table 2: Binding Affinity of Selected Ligands to HhalCSP15 in Halyomorpha halys (Note: This data is for the (2E,4E,6Z) isomer and is presented to illustrate the principles of ligand-protein binding in this context.)

| Ligand | Dissociation Constant (Ki) in µM | Reference |

| methyl (2E,4E,6Z)-decatrienoate | 9.6 ± 0.8 | nih.gov |

| β-ionone | 11.9 ± 0.6 | nih.gov |

| cis-3-hexen-1-yl benzoate | 10.5 ± 0.4 | nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can provide insights into the binding mode and the specific amino acid residues involved in the interaction.

To support experimental binding data, molecular docking was performed on HhalCSP15 with its identified ligands, including methyl (2E,4E,6Z)-decatrienoate. nih.gov The results of these simulations corroborated the experimental findings, showing that the ligand fits well within the binding pocket of the protein. nih.gov This type of computational analysis has yet to be reported for the interaction between this compound and any specific insect CSP.

Olfactory Receptor Neuron Activation Pathways

The ultimate step in peripheral chemoreception is the activation of an Olfactory Receptor Neuron (ORN). In insects, this process is mediated by a heteromeric complex of two proteins: a specific Odorant Receptor (OR) that provides ligand specificity, and a highly conserved co-receptor known as Orco. mdpi.comnih.gov

When a CSP delivers a molecule like this compound to its specific OR, the binding event is thought to induce a conformational change in the OR-Orco complex, opening it as a non-specific ion channel. nih.govmdpi.com The resulting influx of ions depolarizes the neuron's membrane, generating an action potential that is then transmitted to the antennal lobe in the insect's brain for further processing. mdpi.com

While this general pathway is well-understood, the specific ORs that detect this compound in Thyanta pallidovirens or other insects have not yet been identified or functionally characterized. The process of "de-orphanizing" receptors, or matching them to their specific activating ligands, is a complex one. Therefore, the precise ORN activation pathway for this compound remains an area for future research.

Advanced Topics in Applied Chemical Ecology Research

Environmental Stability and Isomerization Dynamics of Methyl (2E,4Z,6Z)-2,4,6-Decatrienoate in Lure Dispensers

The practical application of semiochemicals like this compound in agricultural settings is highly dependent on their stability under environmental conditions. Research has shown that methyl 2,4,6-decatrienoate isomers, in general, are susceptible to isomerization when exposed to daylight. medchemexpress.comresearchgate.net This photoisomerization can lead to the formation of a complex mixture of geometric isomers within lure dispensers, altering the chemical signal released. medchemexpress.comresearchgate.net

One study demonstrated that methyl (2E,4Z,6Z)-decatrienoate, when exposed to daylight, is unstable. researchgate.net This instability raises concerns about the longevity and consistency of lures used for trapping and monitoring insect populations. The specific dynamics of this isomerization, including the rates of conversion to other isomers like the (2E,4E,6Z) and (2Z,4E,6Z) forms, are critical for developing effective and long-lasting lures. However, detailed quantitative studies focusing solely on the isomerization of the (2E,4Z,6Z) isomer within various dispenser types are limited in the available scientific literature.

Development of Semiochemical-Based Monitoring and Management Tools for Pest Species

The use of semiochemicals is a cornerstone of modern integrated pest management (IPM), offering a targeted approach to monitoring and controlling pest populations.

Trap Design and Dispenser Optimization Studies

The effectiveness of a semiochemical-based monitoring program hinges on the design of the trap and the optimization of the lure dispenser. While extensive research has been conducted on trap designs for pests like the brown marmorated stink bug (Halyomorpha halys), these studies have primarily utilized the (2E,4E,6Z) isomer of methyl decatrienoate as a synergist. nih.govresearchgate.netnih.gov

There is evidence that traps baited with methyl (2E,4Z,6Z)-decatrienoate can attract H. halys. researchgate.net It is hypothesized that this attraction may be due to the in-lure isomerization of the (2E,4Z,6Z) form to the more attractive (2E,4E,6Z) isomer. usda.gov However, dedicated studies to optimize trap and dispenser types specifically for the release and efficacy of this compound are not extensively documented. The selection of dispenser material and design can significantly influence the release rate and stability of the enclosed semiochemical, but specific research tailoring these factors for the (2E,4Z,6Z) isomer is needed.

Integration with Integrated Pest Management (IPM) Strategies

The integration of semiochemicals into IPM programs requires a thorough understanding of the target pest's behavior and the efficacy of the attractant. The use of lures containing methyl 2,4,6-decatrienoate isomers for monitoring H. halys is a well-established component of IPM strategies for this invasive pest. nih.govresearchgate.net These monitoring tools allow for the timely application of control measures when pest populations reach economic thresholds.

Given that methyl (2E,4Z,6Z)-decatrienoate is a known pheromone for Thyanta spp., its use in IPM would be directed towards monitoring and managing these specific stink bugs. However, detailed IPM programs centered around the use of this particular isomer are not as widely published as those for other major agricultural pests. The potential for cross-attraction of other species, as noted with H. halys, would also need to be considered when developing a species-specific IPM strategy.

Cross-Species Bioactivity and Broad-Spectrum Attractants

An intriguing aspect of chemical ecology is the cross-species activity of semiochemicals, where a compound produced by one species can elicit a behavioral response in another. Methyl (2E,4Z,6Z)-decatrienoate is primarily known as a component of the pheromone of stink bugs in the genus Thyanta. researchgate.netnih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

The precise biosynthetic pathways that lead to the production of methyl (2E,4Z,6Z)-2,4,6-decatrienoate in insects remain largely uncharacterized, representing a critical knowledge gap. While the biosynthesis of other semiochemicals, such as isoprenoids via the methylerythritol 4-phosphate (MEP) pathway, has been studied in bacteria, the specific enzymatic steps for the formation of this conjugated fatty acid ester in stink bugs are yet to be identified. nih.gov Research into the biosynthesis of related compounds, like methylcitrate from propionyl-CoA and oxaloacetate by citrate (B86180) synthase, suggests complex enzymatic processes are involved. nih.gov

Future research must focus on identifying the key enzymes, such as desaturases, elongases, and methyltransferases, responsible for creating the characteristic triene system and esterifying the final product. Transcriptomic and proteomic analyses of the specific glands that produce this pheromone in relevant insect species, such as those in the Thyanta genus, could reveal candidate genes and enzymes. nih.gov Elucidating these pathways would not only provide fundamental insights into insect biochemistry but also pave the way for biotechnological production methods.

Rational Design of Stereoselective Syntheses for Analogues

The chemical synthesis of methyl 2,4,6-decatrienoate isomers has been achieved, often utilizing methods like Wittig-type olefinations to control the geometry of the double bonds. researchgate.net For instance, a synthesis for the sex pheromone of the red-shouldered stink bug, Thyanta pallidovirens, which is the (E,Z,Z)-isomer, was accomplished starting from 2,4-octadiyn-1-ol. researchgate.net Another approach produced all eight geometric isomers, highlighting the complexity of stereocontrol. researchgate.net

The future in this area lies in the rational design of more efficient and highly stereoselective synthetic routes, not just for the naturally occurring isomers but for a diverse library of structural analogues. By modifying the carbon chain length, the position and geometry of the double bonds, or the ester functional group, researchers can create novel molecules. These analogues are invaluable tools for structure-activity relationship (SAR) studies, helping to pinpoint the exact structural features necessary for biological activity and to probe the specificity of olfactory receptors. A scalable synthesis for the (E,E,Z) isomer has been developed, which could serve as a template for producing analogues. researchgate.net

Advanced Mechanistic Studies of Olfactory Perception and Behavioral Responses

The detection of this compound and its isomers by insects is the critical first step in a chain of behavioral responses. Research on the brown-winged green bug, Plautia stali, has identified specific odorant-binding proteins (OBPs), such as PstaOBP1, that show a high binding affinity to the (E,E,Z) isomer of methyl 2,4,6-decatrienoate. researchgate.net This indicates that OBPs play a crucial role in transporting the semiochemical from the environment to the olfactory receptors.

Advanced research should now aim to de-orphan the specific olfactory receptors (ORs) that are activated by this compound. Using techniques like electroantennography coupled with gas chromatography (GC-EAG) can confirm antennal responses, but single-sensillum recording and heterologous expression of ORs in systems like Xenopus oocytes or human cell lines are needed to understand the molecular mechanics of perception. researchgate.net These studies will clarify how insects distinguish between different stereoisomers and how this sensory input is translated into specific behaviors, such as aggregation or host-seeking.

Exploration of Additional Ecological Roles and Inter-Kingdom Signaling

The known role of methyl 2,4,6-decatrienoate isomers extends beyond simple intraspecific pheromonal communication. They also function as kairomones, which are chemical signals that benefit the receiver of a different species. plantprotection.pl For example, the brown marmorated stink bug, Halyomorpha halys, is attracted to the (E,E,Z) isomer, which is the pheromone for Plautia stali. nih.govoup.com Furthermore, certain parasitoid tachinid flies, like Euclytia flava, exploit the (E,Z,Z)-isomer as a kairomone to locate their stink bug hosts. nih.gov This interspecific signaling demonstrates the compound's broader ecological significance. researchgate.net

A frontier for research is the investigation of inter-kingdom signaling, where chemical cues mediate interactions between organisms from different biological kingdoms, such as insects and microbes or insects and plants. sciengine.comnih.gov While the field is established, the specific role of this compound in these dialogues is unknown. Future studies could explore whether host plants produce this or similar compounds to attract or deter insects, or if symbiotic microbes are involved in its production or modification.

Development of Sustainable Bio-Based Production Methods

Currently, the production of this compound for research and agricultural monitoring relies on chemical synthesis. researchgate.netgoogle.com While effective, these methods can be complex and may not be the most environmentally sustainable for large-scale production. Biotechnology offers a promising alternative through the development of bio-based production methods.

The field of synthetic biology has successfully engineered microorganisms like Escherichia coli and Corynebacterium glutamicum to produce a variety of valuable chemicals, including biofuels and other semiochemicals, by introducing novel metabolic pathways. nih.gov Future research should focus on identifying the biosynthetic genes for this compound (as discussed in section 8.1) and transferring them into a suitable microbial chassis. This would enable the sustainable production of the compound from simple, renewable feedstocks like glucose, representing a significant advancement over traditional chemical synthesis.

Novel Applications in Agro-Chemical Research (excluding direct "control" products, focus on understanding and monitoring)

The primary application of methyl 2,4,6-decatrienoate isomers in agriculture is for monitoring insect pest populations. bioprotectionportal.comresearchgate.net The (E,E,Z) isomer, in particular, is a key component of lures used to monitor the invasive brown marmorated stink bug, Halyomorpha halys. researchgate.net It acts as a powerful synergist when combined with the bug's own aggregation pheromone, significantly increasing trap captures of both adults and nymphs. oup.comresearchgate.net This enhanced trapping allows for better tracking of the pest's spread, seasonal activity, and population density, which is crucial for making informed pest management decisions. researchgate.netoup.com

Future research can refine these monitoring tools. Studies have shown that H. halys captures are relatively insensitive to the precise ratio of the pheromone to the methyl (2E,4E,6Z)-decatrienoate synergist, which allows for flexibility in lure development. oup.comnih.gov Further investigation could focus on optimizing lure longevity and release rates and exploring the use of this semiochemical to monitor the presence and abundance of beneficial parasitoids that are also attracted to it. nih.gov Understanding these complex interactions is key to developing more sophisticated and ecologically-sound integrated pest management (IPM) strategies. plantprotection.plnih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic methods for characterizing methyl (2E,4Z,6Z)-2,4,6-decatrienoate?

- Methodological Answer :

- Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-WAX) with flame ionization detection (FID) to separate isomers. Temperature programming (e.g., 50°C to 250°C at 5°C/min) is critical for resolving thermally labile compounds .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns to confirm the molecular ion (m/z 180 for CHO) and characteristic peaks (e.g., α-cleavage fragments) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR in CDCl can resolve double-bond geometries. Key signals include olefinic protons (δ 5.2–6.2 ppm) and ester carbonyl (δ 170–175 ppm for C) .

Q. How can researchers optimize synthesis protocols for this compound to ensure stereochemical purity?

- Methodological Answer :

- Stereoselective Synthesis : Employ Wittig or Horner-Wadsworth-Emmons reactions using geometrically defined alkene precursors. For example, use (Z)- and (E)-configured ylides to control double-bond positions .

- Purification : Use silica gel chromatography with hexane:ethyl acetate (95:5) to separate isomers. Confirm purity (>95%) via GC-MS or HPLC with UV detection at 210–220 nm .

- Stability Monitoring : Store synthesized batches at –20°C under argon to minimize thermal or photochemical isomerization .

Advanced Research Questions

Q. How do environmental factors (e.g., light, temperature) influence the isomerization of this compound in field applications?

- Methodological Answer :

- Photostability Testing : Expose the compound to simulated sunlight (e.g., xenon arc lamp) and monitor isomer ratios via GC-MS hourly. Use UV-absorbing stabilizers (e.g., BHT) in dispensers to slow degradation .

- Thermal Degradation Analysis : Conduct accelerated aging studies at 30–50°C. Kinetic modeling (Arrhenius equation) predicts shelf life under field conditions .

- Field Validation : Deploy isomer-stabilized formulations in controlled traps and compare capture rates of target insects (e.g., Halyomorpha halys) against untreated controls .

Q. What experimental strategies can resolve contradictions in bioactivity data between lab and field studies for this compound?

- Methodological Answer :

- Dose-Response Calibration : Test lab bioassays (e.g., wind tunnels) with purified isomers to identify thresholds for insect attraction. Compare with field doses adjusted for environmental dissipation .

- Competitive Binding Assays : Use electrophysiology (GC-EAD) to measure receptor activation in target insects. Correlate with field trap efficacy to validate bioactivity thresholds .

- Data Reconciliation : Apply multivariate statistical models (e.g., PCA) to account for variables like humidity, competing pheromones, and isomer ratios in field samples .

Q. How can researchers design experiments to distinguish between the compound's pheromonal activity and potential non-target ecological effects?

- Methodological Answer :

- Selectivity Testing : Use Y-tube olfactometers to compare attraction across species (e.g., Thyanta pallidovirens vs. non-target stink bugs). Include negative controls (solvent-only) .

- Ecological Risk Assessment : Deploy pheromone-baited traps in biodiverse field sites and monitor non-target insect interactions via camera traps or DNA metabarcoding of trapped specimens .

- Long-Term Monitoring : Track population dynamics of target and non-target species over multiple seasons using mark-recapture or GIS mapping .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and handling this compound?

- Key Steps :

- Documentation : Record synthetic routes, purification gradients, and storage conditions in detail (e.g., "stored at –80°C in amber vials") .

- Batch Authentication : Use certified reference materials (CRMs) for GC-MS/NMR calibration. Report purity levels (e.g., ≥80% by HPLC) and isomer ratios .

- Collaborative Validation : Share samples with independent labs for cross-validation of spectral data and bioassay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.